Tropine hydrate
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Overview
Description
Tropine hydrate is a derivative of tropane, a bicyclic organic compound. This compound contains a hydroxyl group at the third carbon, making it a heterocyclic alcohol and an amine. It is a white hygroscopic crystalline powder that is highly soluble in water, diethyl ether, and ethanol . Tropine is a central building block of many chemicals active in the nervous system, including tropane alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tropine hydrate can be synthesized through the hydrolysis of atropine or other solanaceous alkaloids . The process involves the reduction of tropinone by tropinone reductase I to produce tropine . Another method involves the condensation of tropine with phenyllactylglucose to form littorine .
Industrial Production Methods
Industrial production of this compound often involves liquid–liquid extraction (LLE) or solid-phase extraction (SPE) using conventional sorbents like C18 or diatomaceous earth . These methods are employed to isolate and purify tropine from plant sources such as Atropa belladonna and Datura stramonium .
Chemical Reactions Analysis
Types of Reactions
Tropine hydrate undergoes various chemical reactions, including:
Oxidation: Tropine can be oxidized to form tropinone.
Reduction: Tropinone can be reduced back to tropine.
Substitution: Tropine can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are often used in esterification reactions.
Major Products
Oxidation: Tropinone
Reduction: Tropine
Substitution: Various esters and derivatives, such as atropine and scopolamine.
Scientific Research Applications
Tropine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various tropane alkaloids.
Biology: Studied for its role in the biosynthesis of alkaloids in plants.
Mechanism of Action
Tropine hydrate exerts its effects primarily through its interaction with the nervous system. It acts as a competitive antagonist of muscarinic receptors, blocking the effects of acetylcholine. This inhibition leads to various physiological effects, such as pupil dilation and reduced glandular secretions . The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are primarily related to the parasympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Pseudotropine: A stereoisomer of tropine with the hydroxyl group in the equatorial position.
Atropine: An ester of tropine and tropic acid, used as an anticholinergic agent.
Scopolamine: Another ester of tropine, used to treat motion sickness and postoperative nausea.
Uniqueness
Tropine hydrate is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. Unlike pseudotropine, which has the hydroxyl group in the equatorial position, tropine’s axial hydroxyl group makes it more suitable for certain synthetic applications .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrate |
InChI |
InChI=1S/C8H15NO.H2O/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H2/t6-,7+,8?; |
InChI Key |
CUKOYCMHZJODGT-PAFGHYSMSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)O.O |
Canonical SMILES |
CN1C2CCC1CC(C2)O.O |
Origin of Product |
United States |
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